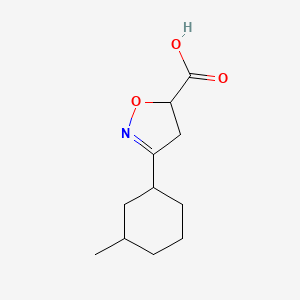![molecular formula C10H19NO2 B1425889 {8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine CAS No. 22216-74-6](/img/structure/B1425889.png)
{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine
Overview
Description
{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of the dioxaspiro moiety and the methanamine group makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of {8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a spirocyclic ketone with an amine in the presence of a reducing agent . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of {8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can interact with various enzymes and receptors, leading to biological effects. The spirocyclic structure may also play a role in its binding affinity and specificity towards certain molecular targets. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine can be compared with other similar compounds, such as:
{1,4-dioxaspiro[4.5]decan-2-yl}methanamine: This compound has a similar spirocyclic structure but lacks the methyl group at the 8-position.
{1,7-dioxaspiro[4.5]decan-2-yl}methanamine: This compound features a different positioning of the dioxaspiro moiety, leading to different chemical and biological properties.
{8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol: This compound has a hydroxyl group instead of the methanamine group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the presence of both the dioxaspiro moiety and the methanamine group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-2-4-10(5-3-8)12-7-9(6-11)13-10/h8-9H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZIHOVRYVMRDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)OCC(O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


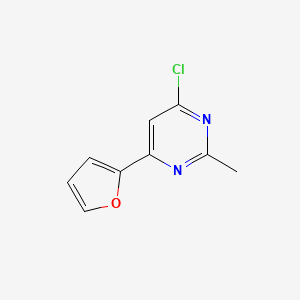
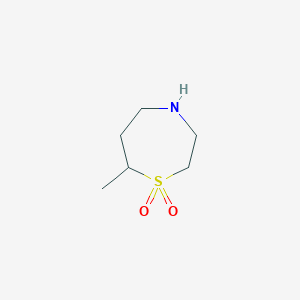


![[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1425813.png)
![{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}(methyl)amine](/img/structure/B1425816.png)
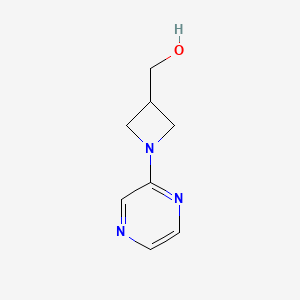
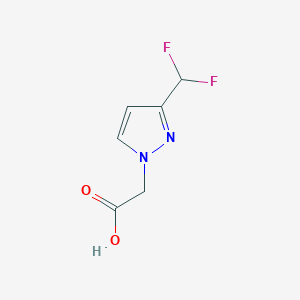
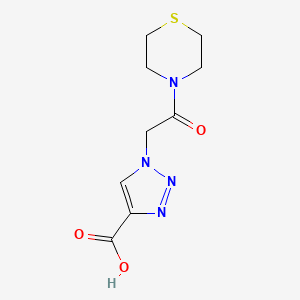


![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine](/img/structure/B1425825.png)

